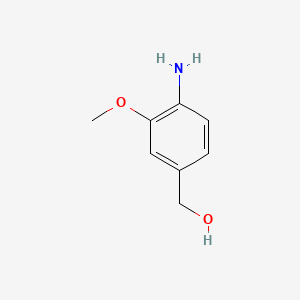

(4-Amino-3-methoxyphenyl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-amino-3-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-11-8-4-6(5-10)2-3-7(8)9/h2-4,10H,5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVYSKGNWKIIUIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40697670 | |

| Record name | (4-Amino-3-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40697670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148459-54-5 | |

| Record name | (4-Amino-3-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40697670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-amino-3-methoxyphenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (4-Amino-3-methoxyphenyl)methanol from 3-Methoxy-4-nitrobenzyl alcohol

This guide provides a comprehensive overview for the chemical synthesis of (4-Amino-3-methoxyphenyl)methanol, a valuable intermediate in the pharmaceutical and chemical industries.[1] The process involves the reduction of the nitro group in 3-methoxy-4-nitrobenzyl alcohol. This document will delve into the mechanistic considerations, a comparative analysis of various reduction methodologies, a detailed experimental protocol, safety precautions, and analytical characterization of the final product.

Introduction

This compound is a key building block in the synthesis of a variety of organic compounds, including dyes, pigments, and specialty chemicals.[1] In the pharmaceutical sector, it serves as a crucial intermediate in the development of active pharmaceutical ingredients (APIs).[1] The strategic placement of the amino, methoxy, and hydroxymethyl groups on the benzene ring allows for diverse functionalization, making it a versatile precursor for more complex molecular architectures.[1]

The synthesis commences with 3-methoxy-4-nitrobenzyl alcohol, a readily available starting material. The core of this transformation lies in the selective reduction of the aromatic nitro group to an amine.

Mechanistic Considerations and Selection of Reducing Agent

The reduction of an aromatic nitro group to an aniline is a fundamental transformation in organic synthesis.[2] This can be achieved through various methods, each with its own advantages and disadvantages in terms of chemoselectivity, reaction conditions, cost, and environmental impact.[2] The primary methods include catalytic hydrogenation and chemical reduction using metals in acidic media or other reducing agents like sodium dithionite.[3][4]

Catalytic Hydrogenation

Catalytic hydrogenation is often the method of choice for nitro reductions due to its clean reaction profile, often yielding water as the only byproduct.[2][5] Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel.[4][5]

-

Palladium on Carbon (Pd/C): Highly effective for the reduction of both aromatic and aliphatic nitro groups.[5] However, a significant drawback is its propensity to reduce other functional groups, which can be a concern when chemoselectivity is required.[2][5]

-

Raney Nickel: A good alternative to Pd/C, especially when dehalogenation of aromatic halides is a potential side reaction.[5]

While efficient, catalytic hydrogenation requires specialized high-pressure equipment and careful handling of flammable hydrogen gas and potentially pyrophoric catalysts.[6][7][8]

Chemical Reduction

Chemical reduction methods offer a valuable alternative to catalytic hydrogenation, often with greater functional group tolerance and without the need for high-pressure apparatus.

-

Metals in Acidic Media: Reagents like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid such as hydrochloric acid (HCl) or acetic acid are classic and effective methods for nitro group reduction.[3][5]

-

Iron (Fe): Iron in acidic conditions provides a mild and economical method for reducing nitro groups.

-

Tin(II) Chloride (SnCl₂): This reagent offers a mild reduction of nitro groups to amines and is compatible with a range of other functional groups.[5][9] The mechanism involves the transfer of electrons from the Sn(II) salt, which is oxidized to Sn(IV).[9][10] The workup can sometimes be complicated by the formation of tin salts.[2][9]

-

-

Sodium Dithionite (Na₂S₂O₄): Also known as sodium hydrosulfite, this is an inexpensive, safe, and versatile reducing agent for aromatic nitro compounds.[11][12] It is particularly valued for its mild reaction conditions and high chemoselectivity, tolerating functional groups like aldehydes, ketones, and esters.[12] The reduction is believed to proceed via a single-electron transfer mechanism involving the sulfur dioxide radical anion (•SO₂⁻) as the active reducing species.[12]

For the synthesis of this compound from 3-methoxy-4-nitrobenzyl alcohol, a method that preserves the benzyl alcohol functionality is crucial. Given the potential for over-reduction or side reactions with catalytic hydrogenation, a chemoselective chemical reduction method is often preferred. Tin(II) chloride and sodium dithionite are excellent candidates. For this guide, we will focus on the tin(II) chloride method due to its well-established reliability.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound using tin(II) chloride.

Materials and Equipment

| Reagent/Equipment | Details |

| 3-Methoxy-4-nitrobenzyl alcohol | Starting Material |

| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | Reducing Agent |

| Concentrated Hydrochloric Acid (HCl) | Acidic Medium |

| Ethanol | Solvent |

| Sodium hydroxide (NaOH) solution (e.g., 10 M) | For neutralization |

| Ethyl acetate | Extraction Solvent |

| Anhydrous sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄) | Drying Agent |

| Round-bottom flask with reflux condenser | Reaction Vessel |

| Magnetic stirrer and stir bar | For mixing |

| Separatory funnel | For extraction |

| Rotary evaporator | For solvent removal |

| Thin-layer chromatography (TLC) apparatus | For reaction monitoring |

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-methoxy-4-nitrobenzyl alcohol (1.0 equivalent) in ethanol.

-

Addition of Reagents: To this solution, add tin(II) chloride dihydrate (3.0-5.0 equivalents).[2] With stirring, slowly add concentrated hydrochloric acid. An exothermic reaction may occur, so careful addition is necessary.[2]

-

Reaction: Heat the reaction mixture to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.[2]

-

Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully neutralize the reaction mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is greater than 10. Tin salts may precipitate during this step.[2]

-

Extract the aqueous layer multiple times with ethyl acetate.[2]

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[2]

-

Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[2]

-

-

Purification: The crude this compound can be further purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Safety Considerations

-

Handling of Reagents: 3-Methoxy-4-nitrobenzyl alcohol and its amino derivative should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction should be performed in a well-ventilated fume hood.

-

Exothermic Reaction: The addition of hydrochloric acid and the subsequent neutralization with sodium hydroxide are exothermic. Cooling may be necessary to control the temperature.

-

Catalytic Hydrogenation (if chosen): This method involves significant hazards.[8] Hydrogen gas is highly flammable and can form explosive mixtures with air.[7][8] Catalysts like Pd/C can be pyrophoric, especially when dry.[7] Therefore, strict safety protocols, including the use of a high-pressure reactor, proper ventilation, and inert atmosphere techniques for handling the catalyst, are mandatory.[6][7][13][14]

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic peaks for the aromatic protons, the methoxy group protons, the benzylic methylene protons, and the amino group protons. The chemical shifts and coupling patterns will be consistent with the 1,2,4-trisubstituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the eight unique carbon atoms in the molecule.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretches of the primary amine, the C-H stretches of the aromatic ring and the methoxy and methylene groups, and C=C stretching of the aromatic ring.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (153.18 g/mol ).[1][15]

Conclusion

The synthesis of this compound from 3-methoxy-4-nitrobenzyl alcohol is a robust and well-documented transformation. The choice of the reduction method is critical and should be based on the available equipment, safety considerations, and the desired level of chemoselectivity. The tin(II) chloride reduction method detailed in this guide offers a reliable and scalable approach for producing this valuable intermediate. Proper adherence to the experimental protocol and safety guidelines is essential for a successful and safe synthesis.

References

-

Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Retrieved from [Link]

-

Ashenhurst, J. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. Retrieved from [Link]

-

Barbera, G., et al. (2023). Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol. Organic Process Research & Development. ACS Publications. Retrieved from [Link]

-

Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017, September 12). Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid? Retrieved from [Link]

-

Chem LibreTexts. (n.d.). Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). Retrieved from [Link]

-

Barbera, G., et al. (2023). Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol. Organic Process Research & Development. UniTo. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Iridium-catalyzed transfer hydrogenation of nitroarenes to anilines. New Journal of Chemistry. Retrieved from [Link]

-

Park, K. K., et al. (1992). Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Catalyst. The Journal of Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (2021, August 5). Can sodium dithionite be used for reduction of nitro to amine group? Is this better than Fe powder which needs column separation? Retrieved from [Link]

-

ChemRxiv. (n.d.). Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active in-situ Generated Copper Nanoparticles. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Iridium-Catalyzed Transfer Hydrogenation of Nitroarenes to Anilines. Retrieved from [Link]

-

Rhodium.ws. (n.d.). Reduction of Nitro-Aromatics with Activated Iron. Retrieved from [Link]

-

ScienceMadness Discussion Board. (2011, August 14). Nitroaromatic Reduction w/Sn. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe). Retrieved from [Link]

-

Chemical Industry Safety. (2025, October 11). Hydrogenation Reaction Safety In The Chemical Industry. Retrieved from [Link]

-

Chandra, T., & Zebrowski, J. P. (2016). Hazards associated with laboratory scale hydrogenations. Journal of Chemical Health & Safety, 23(4), 18-24. UW-Madison Chemistry. Retrieved from [Link]

-

Crasto, A. M. (2014, April 8). 4-methoxyphenyl methanol, (4-メトキシフェニル)メタノール NMR, IR , MASS. New Drug Approvals. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H11NO2). Retrieved from [Link]

-

KinTek Corporation. (n.d.). Safety First: Best Practices for Operating High-Pressure Hydrogenation Reactors. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-amino-3-nitrobenzyl alcohol. Retrieved from [Link]

-

University of Pittsburgh. (2012, March 6). Hydrogenation Reactions. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 3-methoxybenzyl alcohol. Retrieved from [Link]

-

MySkinRecipes. (n.d.). (3-Amino-4-methoxyphenyl)methanol. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methoxy-4-nitrobenzyl alcohol. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate,. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-NITROBENZYL ALCOHOL. Retrieved from [Link]

-

ResearchGate. (n.d.). Plausible mechanism for the oxidation of 4‐methoxybenzyl alcohol to.... Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]

- 8. chem.wisc.edu [chem.wisc.edu]

- 9. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 10. orgosolver.com [orgosolver.com]

- 11. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. njhjchem.com [njhjchem.com]

- 14. safety.pitt.edu [safety.pitt.edu]

- 15. PubChemLite - this compound (C8H11NO2) [pubchemlite.lcsb.uni.lu]

Introduction: Unveiling a Versatile Synthetic Building Block

An In-Depth Technical Guide to (4-Amino-3-methoxyphenyl)methanol (CAS 148459-54-5)

This compound, registered under CAS number 148459-54-5, is a substituted benzyl alcohol derivative that has emerged as a crucial intermediate in the landscape of fine chemical synthesis. Its unique trifunctional nature—possessing primary amine, primary alcohol, and methoxy ether groups on an aromatic scaffold—renders it a highly versatile precursor for the construction of complex molecular architectures. While not an end-product itself, its utility is paramount in the synthesis of Active Pharmaceutical Ingredients (APIs), functional dyes, and specialty polymers.[1] This guide provides a comprehensive technical overview of its properties, synthesis, analytical characterization, applications, and safety protocols, designed to empower researchers in leveraging its full synthetic potential.

Core Physicochemical and Structural Properties

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application in research and development. This compound is typically a yellow to brown solid or liquid, with its physical state being dependent on purity and ambient temperature.[2] Key identifying and physical data have been consolidated in Table 1 for ease of reference.

Table 1: Chemical Identity and Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 148459-54-5 | [3] |

| Molecular Formula | C₈H₁₁NO₂ | [1][3] |

| Molecular Weight | 153.18 g/mol | [1][3] |

| IUPAC Name | This compound | [4] |

| Appearance | Yellow to Brown Powder, Liquid, or Solid | [1][2] |

| Boiling Point | 312.3 ± 27.0 °C at 760 mmHg | [3] |

| Density | 1.2 ± 0.1 g/cm³ | [3] |

| Flash Point | 142.7 ± 23.7 °C | [3] |

| InChIKey | RVYSKGNWKIIUIF-UHFFFAOYSA-N | [3][5] |

| SMILES | COc1cc(CO)ccc1N | [3][6] |

| LogP | -0.09 to 1.63 (Predicted) | [3][5] |

| Topological Polar Surface Area (TPSA) | 55.48 Ų |[5] |

Caption: 2D Structure of this compound.

Synthesis and Purification Protocol

The most common and efficient synthesis of this compound involves the selective reduction of the nitro group of a suitable precursor, 3-Methoxy-4-nitrobenzyl alcohol. This transformation is typically achieved through catalytic hydrogenation.

Expertise in Action: The Rationale Behind the Method

Catalytic hydrogenation using Palladium on carbon (Pd/C) is the method of choice for this synthesis. This is due to its high efficacy and selectivity in reducing aromatic nitro groups to amines under relatively mild conditions (e.g., hydrogen atmosphere at or near room temperature). This selectivity is crucial as it leaves the benzyl alcohol and methoxy ether functionalities intact, avoiding over-reduction which could cleave the C-O bonds. Methanol is an excellent solvent for this reaction as it readily dissolves the starting material and is compatible with the hydrogenation process.

Caption: Synthesis workflow for this compound.

Step-by-Step Synthesis Protocol

This protocol is adapted from established chemical synthesis literature.[7]

-

Reactor Setup: To a solution of 3-Methoxy-4-nitrobenzyl alcohol (5 g, 27 mmol) in methanol (250 mL), add a catalytic amount of 10% Palladium on carbon (Pd-C) (e.g., 5 mol%).

-

Hydrogenation: Seal the reaction vessel and purge with hydrogen gas. Maintain a positive hydrogen atmosphere (a balloon is often sufficient for lab scale) and stir the mixture vigorously at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. This typically requires stirring overnight.

-

Catalyst Removal (Trustworthiness Checkpoint): Upon completion, the heterogeneous catalyst must be carefully removed. Filter the reaction mixture through a plug of diatomaceous earth (Celite®). This step is critical to prevent catalyst fines from contaminating the product and potentially catalyzing undesired side reactions later. Wash the filter cake with additional methanol to ensure complete recovery of the product.

-

Solvent Evaporation: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The resulting crude oil or solid can be purified by silica gel column chromatography. A typical eluent system is a gradient of ethyl acetate in hexanes to isolate the final this compound as a colorless oil or off-white solid.[7]

Spectroscopic and Analytical Characterization

Structural confirmation is a non-negotiable aspect of chemical synthesis. The following section details the expected spectroscopic data for this compound, providing a baseline for analytical validation. While specific spectra for this exact molecule are proprietary to suppliers,[8] we can reliably predict its signature based on its functional groups and by referencing structurally similar compounds like (4-methoxyphenyl)methanol.[9]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals:

-

Aromatic Protons: Three protons on the aromatic ring will appear as multiplets or doublets between δ 6.5-7.5 ppm. The substitution pattern will lead to a specific splitting pattern (e.g., an ABC spin system).

-

Methylene Protons (-CH₂OH): A singlet or a broad singlet integrating to two protons, typically around δ 4.5-4.7 ppm.[9]

-

Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons, expected around δ 3.8-3.9 ppm.[9]

-

Amine Protons (-NH₂): A broad singlet integrating to two protons. Its chemical shift is variable and depends on solvent and concentration.

-

Hydroxyl Proton (-OH): A broad singlet, also with a variable chemical shift.

-

-

¹³C NMR Spectroscopy: The carbon spectrum should display 8 distinct signals corresponding to the eight carbon atoms in the molecule. Expected regions include δ 110-160 ppm for the six aromatic carbons, a signal around δ 60-65 ppm for the methylene carbon, and a signal around δ 55-60 ppm for the methoxy carbon.[9]

-

Infrared (IR) Spectroscopy: The IR spectrum provides functional group confirmation:

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ for the alcohol.

-

N-H Stretch: Two sharp peaks (for the symmetric and asymmetric stretches of the primary amine) in the region of 3300-3500 cm⁻¹.

-

C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

-

C-O Stretch: A strong band in the 1000-1300 cm⁻¹ region.

-

-

Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry should show a molecular ion (M⁺) peak at m/z = 153.[6] Key fragmentation patterns would likely involve the loss of a hydroxyl radical (M-17) or the hydroxymethyl group (M-31).

Applications in Research and Drug Development

The true value of this compound lies in its role as a versatile synthetic intermediate.[1] The three reactive sites—amine, alcohol, and the activated aromatic ring—can be addressed with high chemo-selectivity, allowing for the stepwise construction of highly functionalized molecules.

-

Pharmaceutical Synthesis: It serves as a key starting material for various API candidates. The amino group can be acylated, alkylated, or diazotized, while the alcohol can be oxidized to an aldehyde or carboxylic acid, or converted into an ether or ester. These transformations are fundamental in building the core structures of potential anti-inflammatory or antioxidant agents.[1]

-

Dye and Pigment Industry: The aromatic amine is a classic precursor for generating azo dyes through diazotization and subsequent coupling reactions.

-

Specialty Chemicals: Its structure is valuable for creating ligands, specialty polymers, and other fine chemicals.[1]

Caption: Role of the scaffold in a drug discovery workflow.

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling any chemical intermediate. This compound is classified as harmful and an irritant.

Table 2: GHS Hazard Information

| Hazard Class | Code | Description | Source(s) |

|---|---|---|---|

| Acute Toxicity, Oral | H302 | Harmful if swallowed. | |

| Skin Corrosion/Irritation | H315 | Causes skin irritation. | [10] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. | [10] |

| Specific Target Organ Toxicity, Single Exposure (Respiratory) | H335 | May cause respiratory irritation. |[5][10] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[11]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.[11]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat. Avoid prolonged or repeated contact.

-

Respiratory Protection: If working outside a fume hood or if dust/aerosols may be generated, use a NIOSH/MSHA-approved respirator.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[12]

Storage Recommendations

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2] Several suppliers recommend refrigeration (2-8°C) or freezing (-20°C).[1][3]

-

Incompatibilities: Keep away from strong oxidizing agents.

-

Light Sensitivity: Some sources recommend protecting the material from light.

Conclusion

This compound is more than just a catalog chemical; it is a potent and versatile tool for chemical innovation. Its well-defined structure and predictable reactivity provide a reliable platform for constructing a diverse array of target molecules. By understanding its physicochemical properties, mastering its synthesis, and adhering to rigorous safety standards, researchers in drug discovery and materials science can effectively harness its synthetic power to advance their projects. This guide serves as a foundational resource to support those endeavors.

References

-

This compound | CAS#:148459-54-5. Chemsrc. [Link]

-

This compound. MySkinRecipes. [Link]

-

Chemical Label for this compound. Fisher Scientific. [Link]

-

(4-methoxyphenyl)methanol NMR, IR, MASS. WORLD RECORD VIEWS holder on THIS BLOG. [Link]

-

4-Amino-3-methoxybenzyl Alcohol. ChemBK. [Link]

-

Methanol Safety Data Sheet. Methanol Institute. [Link]

-

This compound (C8H11NO2). PubChemLite. [Link]

-

Safety Data Sheet: Methanol. Carl ROTH. [Link]

-

(2-Amino-3-methoxyphenyl)methanol. PubChem. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. file.bldpharm.com [file.bldpharm.com]

- 3. This compound | CAS#:148459-54-5 | Chemsrc [chemsrc.com]

- 4. (2-Amino-3-methoxyphenyl)methanol | C8H11NO2 | CID 592703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 148459-54-5 | this compound | Aryls | Ambeed.com [ambeed.com]

- 6. PubChemLite - this compound (C8H11NO2) [pubchemlite.lcsb.uni.lu]

- 7. This compound | 148459-54-5 [chemicalbook.com]

- 8. This compound(148459-54-5) 1H NMR [m.chemicalbook.com]

- 9. newdrugapprovals.org [newdrugapprovals.org]

- 10. chemical-label.com [chemical-label.com]

- 11. fishersci.com [fishersci.com]

- 12. methanex.com [methanex.com]

Chemical properties of (4-Amino-3-methoxyphenyl)methanol

An In-Depth Technical Guide to the Chemical Properties of (4-Amino-3-methoxyphenyl)methanol

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound, also known as 4-amino-3-methoxybenzyl alcohol, is a substituted aromatic compound of significant interest to researchers in synthetic chemistry and drug development. Its unique trifunctional structure—comprising a primary alcohol, an aromatic amine, and a methoxy ether on a benzene ring—renders it a versatile building block for the synthesis of complex molecules, including pharmaceuticals, fine chemicals, and macrocyclic hosts. The electronic interplay between the electron-donating amino and methoxy groups and the reactive benzylic alcohol function dictates its chemical behavior and potential applications. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and handling, designed for professionals in the chemical and pharmaceutical sciences.

Chemical Identity and Physicochemical Properties

Proper identification and understanding of the fundamental physical properties are crucial for the effective use of any chemical reagent in a research setting.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 148459-54-5 | [1] |

| Molecular Formula | C₈H₁₁NO₂ | [1] |

| Molecular Weight | 153.18 g/mol | [1] |

| Appearance | Colorless oil (may crystallize on standing) | [2] |

| Boiling Point | 312.3 ± 27.0 °C at 760 mmHg | [3] |

| Density | 1.2 ± 0.1 g/cm³ | [3] |

| Flash Point | 142.7 ± 23.7 °C | [3] |

| Predicted XlogP | 0.5 | [1] |

| SMILES | COC1=C(C=CC(=C1)CO)N | [1] |

| InChIKey | RVYSKGNWKIIUIF-UHFFFAOYSA-N | [1] |

Synthesis and Purification

The most common and direct synthesis of this compound involves the reduction of its corresponding nitro precursor, 3-Methoxy-4-nitrobenzyl alcohol. This transformation is typically achieved with high efficiency via catalytic hydrogenation.

Synthetic Workflow: Catalytic Hydrogenation

The causality behind this synthetic choice lies in the high chemoselectivity of catalytic hydrogenation. Palladium on carbon (Pd/C) is an excellent catalyst for reducing aromatic nitro groups without affecting the benzylic alcohol or the aromatic ring itself. The reaction proceeds under mild conditions, often at room temperature and atmospheric pressure of hydrogen gas, making it a safe and efficient laboratory-scale procedure.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

-

Materials : 3-Methoxy-4-nitrobenzyl alcohol (1.0 eq), 10% Palladium on Carbon (Pd/C, 5 mol%), Methanol (solvent), Hydrogen (H₂) gas, Celite® or diatomaceous earth.

-

Step 1: Reaction Setup : To a solution of 3-Methoxy-4-nitrobenzyl alcohol (e.g., 5.0 g, 27.3 mmol) in methanol (250 mL) in a suitable reaction flask, carefully add 10% Pd/C catalyst (e.g., 0.73 g).[2]

-

Step 2: Hydrogenation : Secure a balloon filled with hydrogen gas to the flask (or place the flask in a Parr hydrogenation apparatus). Stir the reaction mixture vigorously at room temperature overnight.[2]

-

Step 3: Catalyst Removal : Upon reaction completion (monitored by TLC), carefully filter the mixture through a plug of Celite® to remove the palladium catalyst. The filtration should be done in a well-ventilated hood as Pd/C can be pyrophoric. Rinse the filter cake with additional methanol.

-

Step 4: Concentration : Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Step 5: Purification : The resulting crude product can be purified by silica gel column chromatography, typically using an ethyl acetate/hexane gradient, to yield the final product as a colorless oil.[2]

This self-validating protocol uses Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material, ensuring the reaction has gone to completion before proceeding to purification.

Spectroscopic and Analytical Characterization

While a publicly available, peer-reviewed full dataset for this compound is scarce, its spectral properties can be reliably predicted based on its functional groups and by analogy to structurally similar compounds. This predictive analysis is fundamental for quality control and structural confirmation.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be complex due to the asymmetric substitution pattern on the aromatic ring.

-

Aromatic Protons (δ 6.5-7.0 ppm) : Three protons will appear in the aromatic region. The proton ortho to the amino group will be the most shielded (lowest ppm), likely appearing as a doublet. The other two protons will be in more complex environments, likely appearing as a doublet and a doublet of doublets.

-

Benzylic Protons (-CH₂OH, δ ~4.5 ppm) : The two protons of the methylene group adjacent to the alcohol will be deshielded by the oxygen and the aromatic ring, appearing as a singlet (or a doublet if coupled to the OH proton).

-

Amine Protons (-NH₂, δ ~3.5-4.5 ppm, broad) : The two amine protons typically appear as a broad singlet. Their chemical shift is variable and depends on solvent and concentration.

-

Methoxy Protons (-OCH₃, δ ~3.8 ppm) : The three protons of the methoxy group will appear as a sharp singlet.[4]

-

Alcohol Proton (-OH, δ ~2.0-3.0 ppm, broad) : The hydroxyl proton appears as a broad singlet and is exchangeable with D₂O.

Predicted ¹³C NMR Spectrum

The molecule has 8 unique carbon atoms.

-

Aromatic Carbons (δ 110-150 ppm) : Six distinct signals will be present. The carbons directly attached to oxygen (C-OH and C-OCH₃) and nitrogen (C-NH₂) will have the highest chemical shifts in this region. The carbon bearing the methoxy group (C3) and the amino group (C4) are expected around δ 145-150 ppm.

-

Benzylic Carbon (-CH₂OH, δ ~64 ppm) : The methylene carbon is attached to an electronegative oxygen, shifting it downfield.[5]

-

Methoxy Carbon (-OCH₃, δ ~55 ppm) : The methyl carbon of the ether group is also deshielded by its attached oxygen.[5][6]

Predicted Infrared (IR) Spectrum

IR spectroscopy is invaluable for confirming the presence of the key functional groups.

-

O-H Stretch (Alcohol) : A strong, broad absorption band is expected in the region of 3200-3400 cm⁻¹ .[7] The broadness is due to intermolecular hydrogen bonding.

-

N-H Stretch (Amine) : Two sharp-to-medium peaks are expected in the 3300-3500 cm⁻¹ region for the symmetric and asymmetric stretching of the primary amine.

-

C-H Stretch (Aromatic & Aliphatic) : Aromatic C-H stretching will appear just above 3000 cm⁻¹ , while aliphatic C-H stretching (from -CH₂- and -CH₃) will appear just below 3000 cm⁻¹ .

-

C=C Stretch (Aromatic) : Medium-to-weak absorptions around 1500-1600 cm⁻¹ are characteristic of the aromatic ring.

-

C-O Stretch (Alcohol & Ether) : Strong C-O stretching bands will be present in the fingerprint region, typically between 1000-1250 cm⁻¹ .[7]

Predicted Mass Spectrometry (MS)

In Electron Ionization (EI) MS, the molecule will fragment in predictable ways.

-

Molecular Ion (M•⁺) : The molecular ion peak is expected at m/z = 153 .[1]

-

Key Fragments :

-

[M-H]⁺ (m/z = 152) : Loss of a hydrogen radical.

-

[M-OH]⁺ (m/z = 136) : Loss of a hydroxyl radical from the benzyl alcohol group, a common fragmentation pathway for benzyl alcohols.[7][8]

-

[M-H₂O]⁺ (m/z = 135) : Loss of a water molecule.

-

[M-CH₂OH]⁺ (m/z = 122) : Benzylic cleavage resulting in the loss of the hydroxymethyl radical.

-

[M+H]⁺ (m/z = 154) : In soft ionization techniques like ESI, the protonated molecule is expected.[1]

-

Chemical Reactivity and Synthetic Potential

The reactivity of this compound is governed by its three functional groups. The electron-donating nature of the amino and methoxy groups activates the aromatic ring, making it susceptible to electrophilic substitution, while the primary alcohol and amine groups offer sites for a wide range of transformations.

Caption: Key reaction pathways for this compound.

Reactions of the Hydroxyl Group

-

Oxidation : The primary benzylic alcohol can be selectively oxidized to the corresponding aldehyde, 4-amino-3-methoxybenzaldehyde, using mild oxidizing agents like manganese dioxide (MnO₂).[2][9] Stronger oxidants may lead to the carboxylic acid. This transformation is fundamental in building more complex molecular scaffolds.

-

Esterification/Etherification : The hydroxyl group readily reacts with acid chlorides, anhydrides, or alkyl halides (under basic conditions) to form esters and ethers, respectively. This allows for the introduction of diverse functionalities or the use of the hydroxyl group as a protected moiety during multi-step synthesis.

Reactions of the Amino Group

-

Acylation and Alkylation : The nucleophilic amino group can be easily acylated to form amides or alkylated to form secondary or tertiary amines.[10] Acylation is often used as a protecting strategy to moderate the activating effect of the amine during electrophilic aromatic substitution.

-

Diazotization : Treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) converts the primary aromatic amine into a diazonium salt.[10] This highly versatile intermediate can then undergo a variety of Sandmeyer-type reactions to introduce halides, cyano, or hydroxyl groups, or participate in azo-coupling reactions.

Reactions of the Aromatic Ring

-

Electrophilic Aromatic Substitution (EAS) : The -NH₂ and -OCH₃ groups are both strongly activating, ortho-, para- directing groups.[3] The -CH₂OH group is weakly deactivating. The directing effects are synergistic, strongly activating the positions ortho and para to the amine. The primary site for electrophilic attack (e.g., halogenation, nitration) would be at C5 (ortho to the amine and meta to the methoxy).

-

Acid-Catalyzed Cyclooligomerization : A key and authoritative application of this molecule is its use in the synthesis of macrocycles. In the presence of a strong acid, the benzylic alcohol can be protonated, eliminate water to form a stabilized benzylic carbocation, which then acts as an electrophile. This intermediate can attack another molecule of the starting material in an electrophilic aromatic substitution, leading to trimers known as cyclotriveratrylenes (CTVs).[11][12] This reaction highlights the dual role of the molecule as both a nucleophile and an electrophile precursor.

Applications in Research and Drug Development

The trifunctional nature of this compound makes it a valuable intermediate.

-

Scaffold for Medicinal Chemistry : Substituted benzyl alcohols are a common motif in drug molecules.[13] The presence of the amino and methoxy groups allows for fine-tuning of properties like solubility, polarity, and receptor binding through subsequent modifications. The related compound, 4-aminobenzyl alcohol, is used to synthesize dipeptide linkers for antibody-drug conjugates (ADCs) and hydrogelators for drug delivery.[14]

-

Building Block for Macrocycles : As detailed above, it is a precursor for cyclotriveratrylenes (CTVs), which are bowl-shaped host molecules used in supramolecular chemistry for molecular recognition and encapsulation.[11][15]

-

Intermediate for Fine Chemicals : The aldehyde and carboxylic acid derivatives obtained through oxidation are precursors to dyes, pigments, and other specialty aromatic compounds.[15]

Safety, Handling, and Storage

As a senior scientist, ensuring laboratory safety is paramount. All protocols must incorporate rigorous safety measures.

-

Hazard Identification : This compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It may also be harmful to aquatic life with long-lasting effects (H412).

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[10]

-

Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[10]

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

First Aid Measures :

-

Eyes : Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[10]

-

Skin : Wash off with soap and plenty of water. If skin irritation occurs, seek medical advice.[10]

-

Inhalation : Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[10]

-

Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

-

References

-

Chemsrc. This compound | CAS#:148459-54-5. [Link]

-

Angene Chemical. Safety Data Sheet. [Link]

-

ACS Publications. Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. The Journal of Organic Chemistry. [Link]

-

Chemcess. Aminophenol: Properties, Production, Reactions And Uses. [Link]

-

PubChemLite. This compound (C8H11NO2). [Link]

-

Dr. Anthony Melvin Crasto's Blog. 4-methoxyphenyl methanol, (4-メトキシフェニル)メタノール NMR, IR , MASS. [Link]

-

ACG Publications. Synthesis of benzyl chlorides and cycloveratrylene macrocycles using benzylic alcohols under homogeneous catalysis by HCl/dioxan. [Link]

-

ResearchGate. Synthesis of Cycloveratrylene Macrocycles and Benzyl Oligomers Catalysed by Bentonite under Microwave/Infrared and Solvent-Free Conditions. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

ResearchGate. Examples of drug molecules with a benzyl alcohol motif. [Link]

-

PubChem. This compound. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

Doc Brown's Chemistry. CH3OH C-13 nmr spectrum of methanol. [Link]

Sources

- 1. PubChemLite - this compound (C8H11NO2) [pubchemlite.lcsb.uni.lu]

- 2. Benzyl alcohol oxidation with Pd-Zn/TiO2: computational and experimental studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. rsc.org [rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CH3OH C-13 nmr spectrum of methanol analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of methanol C13 13-C nmr methyl alcohol spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. newdrugapprovals.org [newdrugapprovals.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chemcess.com [chemcess.com]

- 11. acgpubs.org [acgpubs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. 4-Aminobenzyl alcohol 98 623-04-1 [sigmaaldrich.com]

- 15. researchgate.net [researchgate.net]

A Comprehensive Spectroscopic and Structural Elucidation of (4-Amino-3-methoxyphenyl)methanol: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for (4-amino-3-methoxyphenyl)methanol, a key intermediate in various fields of chemical synthesis, including pharmaceutical and materials science.[1][2] The structural elucidation of this compound is presented through a multi-technique approach, integrating data from Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals, offering not just data, but a logical framework for its interpretation, grounded in established scientific principles.

Introduction: The Significance of this compound

This compound, with the chemical formula C₈H₁₁NO₂, serves as a versatile building block in organic synthesis.[2] Its utility stems from the presence of three key functional groups: a primary aromatic amine, a methoxy ether, and a primary benzylic alcohol. The precise arrangement of these substituents on the aromatic ring dictates its reactivity and potential applications. Therefore, unambiguous structural confirmation through spectroscopic methods is a critical first step in any synthetic endeavor involving this molecule. This guide will walk through the acquisition and interpretation of the key spectroscopic data that collectively confirm the structure of this compound.

Molecular Structure and Key Spectroscopic Features

The structural framework of this compound provides a predictable basis for interpreting its spectroscopic signatures. The following diagram illustrates the molecular structure and the numbering convention used for the subsequent spectroscopic analysis.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can deduce the connectivity and spatial arrangement of atoms.

¹H NMR Spectroscopy: Unraveling the Proton Environment

Experimental Protocol: A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). The choice of solvent is critical as it can influence the chemical shifts of labile protons (e.g., -OH and -NH₂).[3][4] The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

Data Interpretation: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methoxy group, the methylene group, the hydroxyl proton, and the amine protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~6.8 | d | 1H | Ar-H | Aromatic proton ortho to the amino group. |

| ~6.7 | d | 1H | Ar-H | Aromatic proton ortho to the hydroxymethyl group. |

| ~6.6 | dd | 1H | Ar-H | Aromatic proton meta to both activating groups. |

| ~4.5 | s | 2H | -CH₂OH | Methylene protons of the benzyl alcohol moiety. The singlet nature indicates no adjacent protons. |

| ~3.8 | s | 3H | -OCH₃ | Methyl protons of the methoxy group. The singlet nature is characteristic. |

| Variable | br s | 2H | -NH₂ | Amine protons. The chemical shift and broadness are concentration and solvent dependent. |

| Variable | br s | 1H | -OH | Hydroxyl proton. Its chemical shift is also variable and it may exchange with residual water in the solvent. |

Causality in Signal Assignment:

-

The aromatic region (δ 6.5-7.0 ppm) displays a splitting pattern consistent with a 1,2,4-trisubstituted benzene ring. The electron-donating nature of the amino and methoxy groups shields the aromatic protons, causing them to appear at relatively high field (lower ppm) compared to unsubstituted benzene (δ 7.34 ppm).

-

The singlet at approximately 3.8 ppm is a classic signature for a methoxy group attached to an aromatic ring.

-

The singlet around 4.5 ppm, integrating to two protons, is characteristic of a benzylic -CH₂- group adjacent to an electronegative oxygen atom and not coupled to any other protons.[5]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Experimental Protocol: The ¹³C NMR spectrum is typically acquired using the same sample prepared for ¹H NMR analysis. Proton-decoupled mode is employed to simplify the spectrum to a series of single lines, where each line represents a unique carbon environment.

Data Interpretation: The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms and information about their chemical environment.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~146 | Ar-C | Quaternary carbon attached to the amino group. |

| ~145 | Ar-C | Quaternary carbon attached to the methoxy group. |

| ~130 | Ar-C | Quaternary carbon attached to the hydroxymethyl group. |

| ~118 | Ar-CH | Aromatic methine carbon. |

| ~112 | Ar-CH | Aromatic methine carbon. |

| ~110 | Ar-CH | Aromatic methine carbon. |

| ~65 | -CH₂OH | Carbon of the hydroxymethyl group, deshielded by the adjacent oxygen. |

| ~56 | -OCH₃ | Carbon of the methoxy group. |

Expert Insights: The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The carbons directly attached to the electron-donating amino and methoxy groups are significantly shielded (shifted to lower ppm) compared to the unsubstituted benzene carbon at 128.5 ppm. The use of DEPT (Distortionless Enhancement by Polarization Transfer) experiments can further aid in distinguishing between CH, CH₂, and CH₃ groups.[6]

Infrared (IR) Spectroscopy: Identifying Functional Groups

Experimental Protocol: The IR spectrum can be obtained from a neat sample (as a thin film or liquid) or as a KBr pellet. The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

Data Interpretation: IR spectroscopy is particularly useful for identifying the presence of specific functional groups based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibrational Mode | Assignment |

| 3400-3200 (broad) | O-H stretch, N-H stretch | Overlapping signals from the hydroxyl and amino groups. |

| 3050-3000 | C-H stretch (aromatic) | Aromatic C-H bonds. |

| 2950-2850 | C-H stretch (aliphatic) | C-H bonds of the -CH₂- and -OCH₃ groups. |

| 1620-1580 | C=C stretch (aromatic) | Aromatic ring skeletal vibrations. |

| 1520-1480 | N-H bend | Bending vibration of the primary amine. |

| 1260-1200 | C-O stretch (aryl ether) | Asymmetric stretch of the Ar-O-CH₃ bond. |

| 1050-1000 | C-O stretch (primary alcohol) | C-O bond of the -CH₂OH group. |

Self-Validating System: The presence of a broad absorption band in the 3400-3200 cm⁻¹ region is a strong indicator of both -OH and -NH₂ groups.[7][8] This, combined with the characteristic C-O stretching bands for an aryl ether and a primary alcohol, provides a robust and self-consistent confirmation of the key functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Experimental Protocol: Mass spectrometry is performed by introducing a small amount of the sample into the instrument, where it is ionized. Common ionization techniques include Electron Ionization (EI) or Electrospray Ionization (ESI). The mass-to-charge ratio (m/z) of the resulting ions is then measured.

Data Interpretation: The mass spectrum provides the molecular weight of the compound and clues about its structure from the fragmentation pattern.

-

Molecular Ion (M⁺): For this compound (C₈H₁₁NO₂), the expected monoisotopic mass is 153.0790 g/mol .[9] The mass spectrum should show a prominent peak at m/z = 153, corresponding to the molecular ion.

-

Key Fragmentation Pathways:

-

Loss of H₂O: A peak at m/z = 135 ([M-18]⁺) is expected due to the loss of a water molecule from the benzylic alcohol.

-

Loss of -CH₂OH: A peak at m/z = 122 ([M-31]⁺) can arise from the cleavage of the hydroxymethyl group.

-

Benzylic Cleavage: The formation of a stable benzylic carbocation can also be a significant fragmentation pathway.

-

Caption: Key fragmentation pathways for this compound in mass spectrometry.

Synthesis of Spectroscopic Data: A Coherent Structural Picture

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a piece of the structural puzzle, and together they form a self-validating and unambiguous picture.

Caption: Workflow for the integrated spectroscopic elucidation of the structure.

-

MS confirms the molecular formula C₈H₁₁NO₂.

-

IR identifies the presence of -OH, -NH₂, aryl ether, and aromatic C=C functional groups.

-

¹³C NMR shows eight distinct carbon signals, consistent with the proposed structure, and indicates the presence of both aliphatic and aromatic carbons.

-

¹H NMR reveals the substitution pattern on the aromatic ring and confirms the presence and connectivity of the methoxy, methylene, and labile protons.

The convergence of these independent lines of spectroscopic evidence provides an irrefutable confirmation of the structure of this compound.

Conclusion

This technical guide has detailed the systematic approach to the spectroscopic characterization of this compound. By explaining the causality behind experimental choices and the logic of data interpretation, we have demonstrated how a combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating structural elucidation. This foundational understanding is paramount for any researcher utilizing this versatile chemical intermediate in their synthetic endeavors.

References

-

MySkinRecipes. This compound. [Link]

-

PubChemLite. This compound (C8H11NO2). [Link]

-

Dr. Anthony Melvin Crasto. 4-methoxyphenyl methanol, (4-メトキシフェニル)メタノール NMR, IR , MASS. [Link]

-

Reddit. IR Spectrum of Benzyl Alcohol(?). [Link]

-

NIST WebBook. Benzyl alcohol. [Link]

-

YouTube. Spectral analysis practice problem #02 (benzyl alcohol). [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

Sources

- 1. This compound | 148459-54-5 [chemicalbook.com]

- 2. This compound [myskinrecipes.com]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. chem.washington.edu [chem.washington.edu]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. youtube.com [youtube.com]

- 7. reddit.com [reddit.com]

- 8. Benzyl alcohol [webbook.nist.gov]

- 9. PubChemLite - this compound (C8H11NO2) [pubchemlite.lcsb.uni.lu]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of (4-Amino-3-methoxyphenyl)methanol

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (4-Amino-3-methoxyphenyl)methanol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this compound, underpinned by a detailed examination of its spectral data. We will explore the theoretical basis for the observed chemical shifts and coupling constants, present a robust experimental protocol, and synthesize the data for a conclusive structural confirmation.

Introduction

This compound, a substituted benzyl alcohol derivative, is a valuable building block in organic synthesis, particularly in the preparation of pharmaceutical compounds and other bioactive molecules. Its structure, featuring an aromatic ring with amino, methoxy, and hydroxymethyl substituents, presents a rich system for NMR analysis. Understanding the precise arrangement of these functional groups is paramount for its application in complex molecular design and synthesis. NMR spectroscopy stands as the most powerful tool for the unambiguous structural determination of such organic molecules in solution. This guide will serve as a detailed reference for the interpretation of its one-dimensional NMR spectra.

Experimental Protocol for NMR Analysis

The acquisition of high-quality NMR spectra is critically dependent on meticulous sample preparation and the appropriate selection of instrumental parameters. The following protocol outlines a validated methodology for the analysis of this compound.

Materials and Instrumentation

-

Analyte: this compound (CAS 148459-54-5)

-

Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice due to the polarity of the analyte and its ability to solubilize compounds with hydroxyl and amino groups.[1] Its residual proton signal appears around 2.50 ppm.

-

NMR Tubes: High-precision 5 mm NMR tubes are required to ensure magnetic field homogeneity.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Step-by-Step Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial. Gentle vortexing or sonication may be used to ensure complete dissolution. The solution should be clear and free of any particulate matter.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Homogenization: After capping the tube, gently invert it several times to ensure the solution is homogeneous.

-

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Locking and Shimming: The instrument's software should be used to lock onto the deuterium signal of the DMSO-d₆ and to shim the magnetic field to achieve optimal resolution.

Figure 2: Molecular structure of this compound with proton environments labeled.

The aromatic region of the spectrum (δ 6.5-7.0 ppm) is characteristic of a tri-substituted benzene ring. The electron-donating nature of the amino and methoxy groups shifts the aromatic protons upfield compared to unsubstituted benzene (δ 7.36 ppm). [2]

-

H-5 (δ 6.78, d): This proton is ortho to the hydroxymethyl group and meta to the amino group. It appears as a doublet due to coupling with H-6.

-

H-2 (δ 6.66, d): This proton is ortho to the amino group and meta to the hydroxymethyl group. Its upfield shift is consistent with the strong electron-donating effect of the adjacent amino group. It appears as a doublet due to coupling with H-6.

-

H-6 (δ 6.57, dd): This proton is situated between the methoxy and amino groups. It experiences coupling from both H-2 and H-5, resulting in a doublet of doublets.

The aliphatic region reveals the signals for the hydroxymethyl and methoxy groups:

-

CH₂ (δ 4.33, s): The two protons of the benzylic methylene group are chemically equivalent and appear as a singlet. Their chemical shift is downfield due to the deshielding effect of the adjacent oxygen atom and the aromatic ring.

-

OCH₃ (δ 3.75, s): The three protons of the methoxy group are equivalent and resonate as a sharp singlet.

The broad singlets for the NH₂ and OH protons are due to their exchangeable nature. Their integration values correspond to two and one proton, respectively.

¹³C NMR Spectral Analysis

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C-4 | 148-152 | Attached to the electron-donating amino group, expected to be significantly deshielded. |

| C-3 | 145-149 | Attached to the methoxy group, also deshielded. |

| C-1 | 130-134 | The ipso-carbon attached to the hydroxymethyl group. |

| C-5 | 118-122 | Aromatic CH, ortho to the hydroxymethyl group. |

| C-6 | 114-118 | Aromatic CH, ortho to the amino group, expected to be shielded. |

| C-2 | 110-114 | Aromatic CH, ortho to the methoxy group and para to the hydroxymethyl group. |

| CH₂ | 63-67 | Benzylic carbon attached to an oxygen atom. Based on data for 4-aminobenzyl alcohol. [2] |

| OCH₃ | 55-59 | Methoxy carbon, typical chemical shift for this functional group. |

Rationale for Predicted Chemical Shifts

The prediction of the ¹³C NMR chemical shifts is grounded in the established substituent effects on the benzene ring and by comparing with the experimental data for vanillyl alcohol. The replacement of the -OH group in vanillyl alcohol with an -NH₂ group at C-4 is expected to cause a significant upfield shift (shielding) for the ortho (C-3 and C-5) and para (C-1) carbons relative to the effect of the hydroxyl group, while the ipso-carbon (C-4) will remain significantly deshielded.

-

Aromatic Carbons (δ 110-152 ppm): The quaternary carbons (C-1, C-3, and C-4) are expected to be the most downfield due to substitution. The protonated aromatic carbons (C-2, C-5, and C-6) will appear at higher field strengths. The electron-donating amino and methoxy groups will cause significant shielding of the ortho and para carbons.

-

Benzylic Carbon (CH₂): The chemical shift for the benzylic carbon in 4-aminobenzyl alcohol is approximately 63.65 ppm. [2]A similar value is expected for the target molecule.

-

Methoxy Carbon (OCH₃): The methoxy carbon typically appears in the range of 55-60 ppm, and a similar value is anticipated here.

Comprehensive Structural Confirmation

The combined analysis of the ¹H and ¹³C NMR data provides a definitive structural confirmation of this compound. The ¹H NMR spectrum confirms the presence of a 1,2,4-trisubstituted benzene ring, a benzylic alcohol moiety, and a methoxy group. The integration values and splitting patterns are all consistent with the proposed structure. The predicted ¹³C NMR spectrum, based on sound chemical principles and analogous compound data, further corroborates this assignment by accounting for all eight unique carbon environments in the molecule.

Conclusion

This in-depth technical guide has provided a thorough framework for the ¹H and ¹³C NMR analysis of this compound. By integrating experimental data with established spectroscopic principles and predictive methodologies, we have presented a robust structural elucidation of this important synthetic intermediate. This guide serves as a valuable resource for scientists and researchers, enabling them to confidently identify and characterize this compound in their work.

References

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

How to distinguish and interpret the 1H-NMR of mono- and di-substituted Benzene Derivatives. YouTube. [Link]

-

Bhinderwala, F., et al. Sample Preparation and Data Analysis for NMR-Based Metabolomics. Methods in Molecular Biology, 2018. [Link]

-

Royal Society of Chemistry. Supporting Information. 2021. [Link]

-

Reich, H. J. Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. University of Wisconsin. [Link]

-

Royal Society of Chemistry. Highly chemoselective and fast practical visible photoreduction of nitroaromatic compounds to aromatic amines and amides. [Link]

Sources

Introduction: The Analytical Imperative for (4-Amino-3-methoxyphenyl)methanol

An In-Depth Technical Guide to the FTIR and Mass Spectrometry of (4-Amino-3-methoxyphenyl)methanol

This compound is a substituted benzyl alcohol derivative of significant interest in synthetic chemistry. It serves as a versatile building block and key intermediate in the development of pharmaceuticals, dyes, and specialty chemicals.[1][2] Its unique structure, featuring a primary alcohol, a primary aromatic amine, and a methoxy ether group on a benzene ring, presents a rich landscape for spectroscopic characterization. The precise arrangement of these functional groups dictates the molecule's reactivity, potential for hydrogen bonding, and ultimately, its utility in complex molecular architectures.

For researchers in drug development and materials science, unambiguous structural confirmation and purity assessment are paramount. This guide provides an in-depth analysis of this compound using two cornerstone analytical techniques: Fourier-Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry (MS). We will move beyond a simple recitation of data, delving into the causal relationships between molecular structure and spectral output. This document is designed to serve as a practical reference for scientists, explaining not only what is observed but why it is observed, thereby building a self-validating analytical framework.

Molecular Overview

A foundational understanding begins with the molecule's structure and basic properties.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO₂ | [3] |

| Molecular Weight | 153.18 g/mol | [2][3] |

| Boiling Point | 312.3 ± 27.0 °C at 760 mmHg | [2][3] |

| Appearance | Yellow to Brown Powder | [2] |

| CAS Number | 148459-54-5 | [3] |

Part 1: Elucidation by Molecular Vibrations (FTIR Spectroscopy)

FTIR spectroscopy is an indispensable technique for identifying the functional groups within a molecule.[4] It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to these vibrations, but only if the vibration produces a change in the molecule's dipole moment. The resulting spectrum is a unique fingerprint of the molecule's functional groups.

For this compound, the FTIR spectrum is expected to be complex, with characteristic absorptions from the O-H (alcohol), N-H (amine), C-O (alcohol and ether), C-N (amine), aromatic C=C, and various C-H bonds.

Interpreting the Spectrum: A Causality-Driven Approach

The key to accurate interpretation lies in understanding how the electronic and steric environment influences bond vibrations. The presence of multiple polar groups capable of hydrogen bonding (-OH and -NH₂) will significantly impact the spectrum, particularly in the high-frequency region.

Table 2: Predicted FTIR Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance | Rationale & Expert Insights |

| 3500 - 3200 | O-H Stretch (H-bonded) | Primary Alcohol | Strong, Very Broad | The hydroxyl group readily forms intermolecular hydrogen bonds, which weakens the O-H bond and broadens the absorption band significantly. This is often the most prominent feature in this region.[5][6] |

| 3450 - 3350 | N-H Asymmetric Stretch | Primary Aromatic Amine | Medium, Sharp (doublet) | Primary amines exhibit two distinct N-H stretching modes.[7][8] These peaks are typically sharper than O-H bands and will likely appear superimposed on the broad O-H absorption.[6] |

| 3350 - 3250 | N-H Symmetric Stretch | Primary Aromatic Amine | Medium, Sharp (doublet) | The second peak of the primary amine doublet. The presence of two distinct peaks is a definitive indicator of an -NH₂ group.[7][8] |

| 3100 - 3000 | C-H Stretch | Aromatic Ring | Medium to Weak, Sharp | The sp² C-H bonds of the benzene ring absorb at frequencies just above 3000 cm⁻¹. |

| 2980 - 2850 | C-H Stretch | -OCH₃, -CH₂OH | Medium, Sharp | The sp³ C-H bonds of the methoxy and methylene groups absorb at frequencies just below 3000 cm⁻¹.[9] |

| 1650 - 1580 | N-H Bend (Scissoring) | Primary Amine | Medium to Strong, Sharp | This bending vibration is characteristic of primary amines and serves as a crucial confirmatory peak.[7] |

| 1620 - 1450 | C=C Stretch | Aromatic Ring | Medium to Strong, Multiple Bands | The conjugated system of the benzene ring gives rise to several sharp absorption bands in this region. |

| 1335 - 1250 | C-N Stretch | Aromatic Amine | Strong, Sharp | The stretching of the C-N bond in aromatic amines is typically strong and falls in this specific range, distinguishing it from aliphatic amines.[7][8] |

| ~1260 & ~1030 | C-O-C Asymmetric & Symmetric Stretch | Aryl Ether | Strong, Sharp | Aryl ethers display two characteristic C-O stretching bands. The asymmetric stretch is usually stronger and occurs at a higher wavenumber. |

| ~1050 | C-O Stretch | Primary Alcohol | Strong, Sharp | The C-O bond of a primary alcohol gives a strong, characteristic absorption in this region.[10] |

| 900 - 670 | C-H Out-of-Plane Bend | Aromatic Ring | Strong, Sharp | The substitution pattern (1,2,4-trisubstituted) dictates the exact position of these bands, providing structural confirmation of the isomer. A band around 860-900 cm⁻¹ would be expected.[10] |

Experimental Protocol: FTIR Analysis (KBr Pellet Method)

This protocol ensures a high-quality, reproducible spectrum for a solid sample. The use of Potassium Bromide (KBr) is standard as it is transparent in the mid-IR region and has a plastic character under pressure that allows for the formation of a solid, transparent disc.

-

Preparation: Dry both the this compound sample and spectroscopic grade KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water, which has a strong IR absorption and can obscure the N-H and O-H stretching regions.

-

Sample Grinding: In an agate mortar, grind ~1-2 mg of the sample until it is a fine, glossy powder. This step is critical for minimizing light scattering (the Christiansen effect).

-

Mixing: Add ~150-200 mg of the dried KBr to the mortar. Mix gently at first, then grind the mixture thoroughly for 1-2 minutes to ensure homogeneous dispersion of the sample within the KBr matrix.

-

Pellet Pressing: Transfer the mixture to a pellet press die. Apply pressure under a vacuum (to remove trapped air) according to the manufacturer's instructions (typically 7-10 tons) for several minutes.

-

Pellet Inspection: A successful pellet will be semi-transparent and free of cracks or cloudiness.

-

Data Acquisition:

-

Place the KBr pellet in the spectrometer's sample holder.

-

Collect a background spectrum of the empty sample chamber to ratio against the sample spectrum, removing interference from atmospheric CO₂ and water vapor.

-

Acquire the sample spectrum. Typical parameters are a resolution of 4 cm⁻¹, an accumulation of 32 scans, and a data range of 4000-400 cm⁻¹. The accumulation of multiple scans improves the signal-to-noise ratio.

-

Part 2: Unraveling the Molecular Formula and Fragmentation (Mass Spectrometry)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[11] For structural elucidation, Electron Ionization (EI) is a common "hard" ionization technique that imparts significant energy to the molecule, causing it to fragment in predictable ways. The resulting mass spectrum provides the molecular weight of the compound and a fragmentation pattern that acts as a structural roadmap.

Predicting the Fragmentation Pathway

The fragmentation of this compound under EI conditions is governed by the stability of the resulting radical cations and carbocations. The presence of the aromatic ring and electron-donating groups (-NH₂, -OCH₃) plays a decisive role in directing bond cleavages.

The molecular ion (M⁺•), formed by the loss of an electron, will have an m/z of 153. Given that the molecule contains one nitrogen atom, this molecular weight is consistent with the Nitrogen Rule (an odd molecular weight suggests an odd number of nitrogen atoms).[12]

Caption: Predicted EI-MS fragmentation pathway for this compound.

Key Fragmentation Mechanisms:

-

Molecular Ion (m/z 153): This should be a relatively abundant peak, as the aromatic ring provides significant stability.

-

Loss of a Hydrogen Radical (m/z 152): Alpha-cleavage at the benzylic alcohol is common. The loss of a hydrogen atom from the -CH₂OH group results in a highly stable, conjugated oxonium ion, [M-H]⁺. This is often a very prominent peak in the spectra of benzyl alcohols.[13]

-

Loss of a Hydroxyl Radical (m/z 136): Cleavage of the C-O bond can lead to the loss of •OH, forming a substituted benzylic carbocation at [M-17]⁺. The positive charge is stabilized by resonance with the aromatic ring and the electron-donating substituents.

-

Loss of the Hydroxymethyl Radical (m/z 122): This is a classic benzylic cleavage. The cleavage of the bond between the aromatic ring and the benzylic carbon results in the loss of the •CH₂OH radical (mass 31), yielding a stable substituted phenyl cation at [M-31]⁺. This is a highly probable and likely abundant fragment.

-

Subsequent Fragmentations: The fragment at m/z 122 can undergo further fragmentation, such as the loss of a methyl radical (•CH₃) from the methoxy group, to produce a fragment at m/z 107.

Table 3: Predicted Key Ions in the Mass Spectrum of this compound

| m/z | Proposed Ion Structure | Neutral Loss | Mechanistic Rationale |

| 153 | [C₈H₁₁NO₂]⁺• | - | Molecular Ion (M⁺•). Its presence confirms the molecular weight. |

| 152 | [C₈H₁₀NO₂]⁺ | H• | Loss of a hydrogen radical from the benzylic carbon, forming a stable conjugated system. A very common fragmentation for primary alcohols. |

| 136 | [C₈H₁₀NO]⁺ | •OH | Loss of the hydroxyl radical, forming a stable benzylic carbocation. |

| 122 | [C₇H₈NO]⁺ | •CH₂OH | Benzylic cleavage, representing the loss of the entire hydroxymethyl group. This is often a major fragmentation pathway for benzyl alcohols.[14] |

| 107 | [C₆H₅NO]⁺ | •CH₂OH, •CH₃ | Loss of a methyl radical from the m/z 122 fragment. |

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method for this analysis, as it separates the analyte from volatile impurities before it enters the mass spectrometer.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a high-purity volatile solvent such as methanol or ethyl acetate.[15]

-

GC-MS System Configuration:

-

Injector: Split/splitless injector, typically operated at 250°C in split mode (e.g., 50:1 split ratio) to prevent column overloading.

-

GC Column: A standard non-polar or mid-polarity column, such as a 30 m x 0.25 mm DB-5ms or HP-5ms, is suitable.

-

Oven Program: Start at a low temperature (e.g., 70°C) and hold for 1-2 minutes, then ramp at a rate of 10-20°C/min to a final temperature of 280°C and hold for 5 minutes. This ensures good separation and elution of the analyte.

-

Carrier Gas: Helium at a constant flow rate of ~1.0 mL/min.

-

-

MS Data Acquisition:

-

Interface Temperature: Set the GC-MS transfer line temperature to ~280°C to prevent cold spots.

-

Ion Source: Electron Ionization (EI) source operated at 230°C.

-

Ionization Energy: Standard 70 eV.[15] This energy level is high enough to cause reproducible fragmentation but low enough to often preserve a detectable molecular ion.

-

Mass Range: Scan from a low m/z (e.g., 40) to a value well above the molecular weight (e.g., 200 amu) to capture all relevant fragments.

-

Solvent Delay: Set a solvent delay of 2-3 minutes to prevent the high concentration of solvent from entering and saturating the MS detector.

-

Synergistic Workflow: Integrating FTIR and MS Data

Neither technique in isolation provides a complete picture. A robust analytical workflow leverages the strengths of both to build an unassailable structural identification.

Caption: Integrated workflow for the spectroscopic analysis of a novel compound.

References

-

Chemsrc. This compound Chemical & Physical Properties. Available at: [Link]

-

Dasgupta, A., & Blackwell, W. (1998). Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]

-